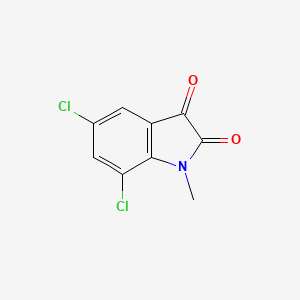

5,7-dichloro-1-methyl-1H-indole-2,3-dione

Description

Historical Context and Evolution of Indole-2,3-dione Research

The journey of indole-2,3-dione (isatin) research began in the 19th century, intrinsically linked to the study of the dye indigo (B80030). In 1841, it was first obtained by Erdmann and Laurent through the oxidation of indigo using nitric and chromic acids. This discovery marked the entry of a versatile new scaffold into the world of organic chemistry. mdpi.com

Early synthetic methods were often limited in scope. However, the development of more robust and versatile synthetic routes significantly expanded the field. The Sandmeyer synthesis, one of the most renowned methods, involves the reaction of aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to produce an isonitrosoacetanilide, which is then cyclized using a strong acid like sulfuric acid. mdpi.comresearchgate.net Another key method, the Stolle reaction, provides an alternative pathway by reacting anilines with oxalyl chloride followed by cyclization in the presence of a Lewis acid. These classical methods, along with modern advancements, have made a vast array of substituted isatin (B1672199) derivatives accessible for research. scispace.comrsc.org

| Method | Year/Period of Development | Brief Description |

|---|---|---|

| Oxidation of Indigo | 1841 | Initial discovery method involving the oxidation of the indigo dye. |

| Sandmeyer Synthesis | Late 19th Century | Condensation of an arylamine with chloral hydrate and hydroxylamine, followed by acid-catalyzed cyclization. mdpi.com |

| Stolle Reaction | Early 20th Century | Reaction of an arylamine with oxalyl chloride, followed by Lewis acid-catalyzed cyclization. scispace.com |

| Modern Oxidation Methods | Late 20th/21st Century | Direct oxidation of substituted indoles or oxindoles using various modern oxidizing agents. nih.gov |

| Microwave-Assisted Synthesis | 21st Century | Use of microwave irradiation to accelerate reactions, reduce solvent use, and improve yields for N-alkylation and other modifications. mdpi.com |

Importance of the Indole-2,3-dione Scaffold in Heterocyclic Chemistry

The indole-2,3-dione scaffold is a privileged structure in medicinal and synthetic chemistry due to its unique combination of functional groups: an aromatic ring, a ketone at the C-3 position, and a γ-lactam moiety. nih.gov This arrangement allows for a wide range of chemical transformations, making it a valuable building block for synthesizing more complex heterocyclic compounds like 2-oxindoles, tryptanthrin, and indirubins. scispace.comrsc.org

The reactivity of the isatin core can be summarized as follows:

N-Substitution: The acidic N-H proton can be easily removed to allow for N-alkylation, N-acylation, or N-arylation, modifying the compound's steric and electronic properties. mdpi.com

Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo electrophilic substitution, typically at the C-5 and C-7 positions. calstate.edu

Carbonyl Reactivity: The C-3 keto group is highly electrophilic and readily participates in reactions such as aldol (B89426) condensations, Wittig reactions, and additions of various nucleophiles. scispace.com

Ring Expansion: The scaffold can undergo ring expansion reactions to form larger heterocyclic systems like quinolines. scispace.com

This synthetic versatility has led to the incorporation of the isatin scaffold into numerous biologically active molecules. scispace.com Notably, it is a key component in several approved drugs, such as the tyrosine kinase inhibitor Sunitinib, highlighting its significance in drug discovery. mdpi.com

Rationale for Investigating Halogenated Indole-2,3-dione Compounds, with Emphasis on 5,7-dichloro-1-methyl-1H-indole-2,3-dione

The introduction of halogen atoms onto the isatin ring is a common and effective strategy in medicinal chemistry to modulate a compound's properties. Halogenation, particularly with chlorine, can significantly influence a molecule's lipophilicity, electronic character, and metabolic stability. Increased lipophilicity can enhance the ability of a compound to cross biological membranes. calstate.edu

The specific placement of two chlorine atoms at the C-5 and C-7 positions, as seen in 5,7-dichloroisatin (B1293616), creates a distinct electronic environment on the aromatic ring. researchgate.net Research on multi-substituted isatins has shown that halogenation at these positions can lead to potent biological activity, including antiproliferative effects against cancer cell lines. mdpi.comcalstate.edu

Furthermore, the methylation at the N-1 position introduces another layer of modification. N-alkylation serves several purposes:

It can increase lipophilicity, further aiding in membrane transport.

It provides a steric handle that can influence the molecule's binding affinity to biological targets. nih.gov

Structure-activity relationship (SAR) studies of various isatin derivatives have revealed that N-alkylation can lead to a marked enhancement in antibacterial and other biological activities. nih.gov The combination of dichlorination at the 5 and 7 positions with methylation at the N-1 position in This compound therefore represents a rational design strategy to create a molecule with potentially enhanced or novel biological properties, building upon the known effects of these individual substitutions.

| Substitution Type | Position(s) | General Effect on Properties | Rationale in Drug Design |

|---|---|---|---|

| Halogenation (e.g., Chloro) | C-5, C-7 | Increases lipophilicity; alters electronic distribution (electron-withdrawing). calstate.edu | Enhance membrane permeability, improve metabolic stability, and potentially increase binding affinity to target proteins. mdpi.comcalstate.edu |

| Alkylation (e.g., Methyl) | N-1 | Increases lipophilicity; removes acidic N-H proton; introduces steric bulk. mdpi.com | Improve bioavailability, modify receptor binding, and prevent certain metabolic pathways. nih.govmdpi.com |

Overview of Current Research Landscape and Gaps

The current research landscape for isatin derivatives is vibrant and expansive, with a strong focus on discovering compounds with therapeutic potential. scispace.comrsc.org A significant portion of this research investigates derivatives as anticancer, antiviral, and antimicrobial agents. mdpi.comnih.gov The synthetic versatility of the isatin core allows for the creation of large libraries of compounds with diverse substitution patterns, which are then screened for biological activity. researchgate.net

While there is extensive research on mono-halogenated, di-halogenated, and N-alkylated isatins, a thorough review of the scientific literature reveals a noticeable gap concerning the specific compound This compound . Detailed studies focusing on its synthesis, characterization, and biological evaluation are not widely reported in publicly accessible research.

This represents a clear research gap. Although the rationale for its synthesis is scientifically sound based on established medicinal chemistry principles, its actual biological activity and potential applications remain largely unexplored. Future research should be directed towards the targeted synthesis of this compound and a comprehensive evaluation of its properties. Such studies would not only fill the existing knowledge gap but could also uncover novel biological activities, contributing to the ever-expanding utility of the isatin scaffold in science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloro-1-methylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2/c1-12-7-5(8(13)9(12)14)2-4(10)3-6(7)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPLFAXXZDVXCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2Cl)Cl)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,7 Dichloro 1 Methyl 1h Indole 2,3 Dione and Analogues

Conventional Synthetic Routes to Substituted Indole-2,3-diones

The foundational synthesis of the isatin (B1672199) ring system has been explored for over a century, leading to several robust methodologies. These conventional routes typically begin with substituted anilines and proceed to build the five-membered heterocyclic ring.

Sandmeyer Isatin Synthesis and its Adaptations for Halogenation

The Sandmeyer synthesis is one of the most traditional and frequently employed methods for preparing isatin and its derivatives. nih.govbiomedres.us The process begins with the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. biomedres.us This forms an intermediate, an α-isonitrosoacetanilide, which is then isolated. nih.govsynarchive.com Subsequent treatment of this intermediate with a strong acid, typically concentrated sulfuric acid, induces an electrophilic cyclization to yield the isatin core with generally good yields. nih.govsynarchive.com

To synthesize halogenated isatins such as a dichloro-analogue, this method is adapted by using a correspondingly substituted aniline as the starting material. For instance, to produce a 5,7-dichloro-isatin, one would begin with 3,5-dichloroaniline (B42879). The presence of electron-withdrawing halogen substituents on the aniline ring can influence the reactivity and conditions required for the cyclization step. irapa.org While effective, a potential limitation of the Sandmeyer route when using meta-substituted anilines is the possible formation of regioisomeric products. nih.govirapa.org

Gassman Synthesis Approaches

The Gassman isatin synthesis provides another route that proceeds through a different set of intermediates. researchgate.net This method involves the conversion of an aniline to a 3-(methylthio)oxindole. researchgate.net The synthesis is characterized by the interaction between electron-donating and electron-withdrawing groups to form this intermediate. biomedres.us The methylthio group is subsequently removed via oxidation, which can be achieved with reagents like N-chlorosuccinimide, followed by hydrolysis of the resulting chlorinated intermediate to yield the isatin. biomedres.us While this method can be effective, its efficiency can be sensitive to the electronic properties of the substituents on the aniline starting material. irapa.org

Martinet Method for Isatin Synthesis

The Martinet synthesis involves the reaction of an aromatic amine with an oxomalonate (B1226002) ester (e.g., diethyl mesoxalate) or its hydrate. dergipark.org.trijcmas.com This condensation, typically performed in the presence of an acid, initially forms a 3-(3-hydroxy-2-oxindole)carboxylic acid derivative. researchgate.netijcmas.com This intermediate is then subjected to oxidative decarboxylation to furnish the isatin. researchgate.net In the absence of oxygen, the reaction can yield a dioxindole. wikipedia.org The subsequent oxidation of this dioxindole provides the final isatin product. wikipedia.org

| Synthetic Method | Key Starting Materials | Key Reagents | Primary Intermediate | Key Features |

|---|---|---|---|---|

| Sandmeyer Synthesis | Aniline | Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | Isonitrosoacetanilide | Oldest, widely used method; good for electron-withdrawing groups. biomedres.usirapa.org |

| Stolle Synthesis | Aniline (primary or secondary) | Oxalyl chloride, Lewis Acid (e.g., AlCl₃) | Chlorooxalylanilide | Versatile for N-substituted isatins. researchgate.netchemicalbook.com |

| Gassman Synthesis | Aniline | Reagents to form azasulfonium salt, NCS | 3-(Methylthio)oxindole | Proceeds via a methylthio-oxindole intermediate. biomedres.usresearchgate.net |

| Martinet Method | Aniline | Oxomalonate ester | 3-Hydroxy-2-oxindole derivative | Can yield dioxindoles in the absence of oxygen. ijcmas.comwikipedia.org |

Targeted Synthesis of 5,7-Dichloro-1H-indole-2,3-dione

The synthesis of the specific analogue 5,7-dichloro-1H-indole-2,3-dione often involves direct electrophilic substitution on the isatin core itself, which can offer better regiochemical control compared to starting with a pre-substituted aniline where mixtures of isomers can be an issue. researchgate.netscielo.br

Approaches Involving Chlorination of Isatin Precursors

A direct and effective method for synthesizing 5,7-dichloroisatin (B1293616) is the electrophilic chlorination of the parent isatin molecule. Research has demonstrated that using specific chlorinating agents can achieve this transformation efficiently. Trichloroisocyanuric acid (TCCA) in the presence of a strong acid like sulfuric acid is a particularly effective reagent system for this purpose. researchgate.net

Studies have shown that the reaction of isatin with TCCA in concentrated sulfuric acid can be controlled to produce either the mono- or di-chlorinated product. researchgate.net Using an excess of TCCA under these conditions leads regioselectively to the formation of 5,7-dichloro-1H-indole-2,3-dione in high yield. researchgate.net This approach is advantageous as it starts from the readily available isatin and directly installs the chloro substituents at the desired 5- and 7-positions, which are activated for electrophilic substitution.

| Step | Starting Material | Reagents | Product | Description |

|---|---|---|---|---|

| 1. Dichlorination | Isatin | Trichloroisocyanuric acid (excess), H₂SO₄ | 5,7-Dichloro-1H-indole-2,3-dione | Direct electrophilic chlorination of the isatin aromatic ring. researchgate.netresearchgate.net |

| 2. N-Methylation | 5,7-Dichloro-1H-indole-2,3-dione | Methylating agent (e.g., Methyl iodide, Dimethyl sulfate), Base (e.g., K₂CO₃, CaH₂) | 5,7-dichloro-1-methyl-1H-indole-2,3-dione | Alkylation of the nitrogen atom at position 1. nih.govtandfonline.com |

Following the successful synthesis of the 5,7-dichloro-1H-indole-2,3-dione core, the final step to obtain the title compound is N-methylation. The nitrogen atom of the isatin lactam is amenable to alkylation. nih.gov This is typically achieved by treating the 5,7-dichloroisatin with a suitable base, such as potassium carbonate or calcium hydride, in a polar aprotic solvent like N,N-dimethylformamide (DMF), followed by the addition of a methylating agent like methyl iodide or dimethyl sulfate. tandfonline.comnih.gov The presence of electron-withdrawing groups, such as the two chlorine atoms, does not typically hinder this N-alkylation reaction. tandfonline.com

Cyclization Reactions Leading to the Dichloro-Indole-2,3-dione Core

The foundational indole-2,3-dione structure, commonly known as isatin, can be synthesized through various methods, with the Sandmeyer isatin synthesis being a classic and widely used approach. This method is adaptable for the synthesis of substituted isatins, including the dichloro-analogs.

The Sandmeyer synthesis commences with the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride. researchgate.net For the synthesis of a dichloro-isatin core, a corresponding dichloroaniline is used as the starting material. For instance, to obtain a 4,6-dichloroisatin, 3,5-dichloroaniline is the appropriate precursor. scienceopen.com The initial reaction forms an intermediate, an isonitrosoacetanilide. This intermediate is then subjected to cyclization in the presence of a strong acid, typically concentrated sulfuric acid, to yield the desired isatin. bohrium.combenthamdirect.com This cyclization is an intramolecular electrophilic substitution. bohrium.com

An alternative to building the substituted isatin from a substituted aniline is the direct chlorination of the parent isatin molecule. For example, 5,7-dichloroisatin can be prepared by chlorinating isatin using trichloroisocyanuric acid in a suitable solvent system. scielo.br

| Starting Material | Reagents | Product | Methodology |

| 3,5-dichloroaniline | 1. Chloral hydrate, Hydroxylamine HCl2. H₂SO₄ | 4,6-dichloroisatin | Sandmeyer Synthesis |

| Isatin | Trichloroisocyanuric acid | 5,7-dichloroisatin | Direct Chlorination |

N-Alkylation Strategies for 1-Methyl Substitution

Once the 5,7-dichloro-1H-indole-2,3-dione precursor is obtained, the final step in the synthesis of the target compound is the introduction of a methyl group at the nitrogen atom (N-alkylation).

The N-alkylation of isatins is a common transformation and is typically achieved by generating the isatin anion with a base, followed by reaction with an alkylating agent. scienceopen.com For the synthesis of this compound, the precursor 5,7-dichloro-1H-indole-2,3-dione would be treated with a suitable methylating agent, such as methyl iodide or dimethyl sulfate. The reaction is carried out in the presence of a base to deprotonate the nitrogen atom of the indole (B1671886) ring, making it nucleophilic.

Commonly used bases for this purpose include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (ACN). researchgate.netscienceopen.com The choice of base and solvent can influence the reaction's efficiency.

To improve the efficiency and yield of the N-alkylation step, various optimized procedures have been developed. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the N-alkylation of isatins. scienceopen.com Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. scielo.br

The optimal conditions for microwave-assisted N-alkylation of isatin have been found to involve the use of potassium carbonate or cesium carbonate as the base, with a few drops of a high-boiling polar aprotic solvent such as DMF or N-methyl-2-pyrrolidinone (NMP). scienceopen.comscielo.br Another effective combination for N-benzylation of isatins under microwave conditions is potassium carbonate with potassium iodide (KI) in acetonitrile. researchgate.net These optimized conditions are generally applicable to a range of alkyl halides and substituted isatins.

For instance, a general procedure for the N-alkylation of isatins under microwave irradiation involves reacting the isatin with an alkyl halide in the presence of KF/Al₂O₃ in acetonitrile at elevated temperatures. researchgate.net

| Parameter | Conventional Heating | Microwave-Assisted |

| Reaction Time | Hours to days | Minutes |

| Typical Bases | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃, Cs₂CO₃, KF/Al₂O₃ |

| Typical Solvents | DMF, ACN | DMF, NMP, ACN |

| Advantages | Standard laboratory setup | Rapid, often higher yields |

Green Chemistry Approaches in Indole-2,3-dione Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods in chemistry. The principles of green chemistry, which focus on reducing waste, using less hazardous chemicals, and improving energy efficiency, are being increasingly applied to the synthesis of isatins and their derivatives.

One of the key principles of green chemistry is the use of safer solvents. Ionic liquids (ILs) have gained attention as "green" solvents due to their low vapor pressure, thermal stability, and potential for recyclability. bohrium.combenthamscience.com ILs can act as both the solvent and catalyst in the synthesis of isatin-based frameworks, helping to reduce the environmental impact of the reaction. bohrium.com

Water is another environmentally benign solvent that is being explored for the synthesis of isatin derivatives. For instance, three-component reactions involving isatin, an amino acid, and a but-2-ynedioate have been successfully carried out in an aqueous medium under catalyst-free and base-free conditions using microwave irradiation to produce spirooxindole derivatives. nih.gov

The use of heavy metal catalysts in organic synthesis is a concern due to their toxicity and the potential for contamination of the final product. Consequently, there is a growing interest in metal-free catalytic systems. For the synthesis of N-substituted isatins, a metal-free approach has been developed that involves the I₂-DMSO catalyzed activation of a C-H bond followed by internal cyclization of 2-amino acetophenones. dergipark.org.tr

Nanoparticle-mediated catalysis is another emerging area in green chemistry. Silver nanoparticles (AgNPs) have been demonstrated to be effective and recyclable catalysts for the synthesis of isatin derivatives in ethanol. scispace.com These nanoparticles can be synthesized using green methods, for example, by using plant extracts to reduce silver ions. scispace.com The use of such nanocatalysts can lead to high catalytic activity and easier separation and reuse of the catalyst. Ultrasound-assisted synthesis, often in conjunction with green catalysts, has also been shown to be an energy-efficient method for producing isatin derivatives, with significantly reduced reaction times and increased yields. scienceopen.comdergipark.org.tr

Microwave-Assisted Synthesis of Indole-2,3-dione Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a pivotal technology in medicinal and synthetic chemistry, offering significant advantages over conventional heating methods. nih.govresearchgate.net For the synthesis of indole-2,3-dione (isatin) and its derivatives, microwave irradiation provides rapid, efficient, and often higher-yielding pathways. nih.govresearchgate.net This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to a dramatic reduction in reaction times, from hours to mere minutes, and frequently results in cleaner reactions with improved yields and higher product purity. ijoer.comresearchgate.netsciforum.net

The application of microwave technology is particularly effective for various reactions involved in the synthesis and derivatization of the isatin scaffold. Key transformations such as N-alkylation, condensation reactions to form Schiff bases, and multi-component reactions to create complex spiro-derivatives have been successfully optimized using microwave assistance. ijoer.comresearchgate.netnih.gov

N-Alkylation of Isatins

The introduction of an alkyl group at the N-1 position of the isatin ring is a fundamental step for creating derivatives such as the target compound, this compound. Microwave irradiation significantly accelerates this process. For instance, the N-alkylation of isatin using an alkyl halide in the presence of potassium carbonate (K2CO3) in DMF can be completed in just 15 minutes under microwave conditions, whereas conventional heating requires 1.5 to 2 hours to achieve the same transformation. ijoer.com

Table 1: Comparison of Conventional and Microwave-Assisted N-Alkylation of Isatin

| Method | Reaction Time | Power/Temp | Pressure | Reference |

|---|---|---|---|---|

| Conventional | 1.5 - 2 hours | 70 °C | N/A | ijoer.com |

| Microwave | 15 minutes | 300 W | 200 psi | ijoer.com |

Condensation Reactions

The carbonyl group at the C-3 position of the isatin ring is highly reactive and readily undergoes condensation reactions. The synthesis of Schiff bases by reacting isatin with various substituted anilines is a prime example of a reaction that benefits from microwave assistance. Researchers have found that these reactions, conducted in the presence of acetic acid, are completed within 4 to 10 minutes under microwave irradiation, affording yields of 72–83%. researchgate.net In contrast, conventional heating methods require 2 hours for completion and provide lower yields of 53–63%. researchgate.net

Table 2: Yield and Reaction Time Comparison for Schiff Base Synthesis from Isatin

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional | 2 hours | 53–63% | researchgate.net |

| Microwave | 4 - 10 minutes | 72–83% | researchgate.net |

Multi-Component Reactions

Microwave irradiation has also proven effective for more complex, multi-component reactions involving isatin. For example, the synthesis of spirooxindole moieties through a three-component reaction of isatin, an amino acid, and but-2-ynedioates can be carried out under catalyst-free and base-free conditions in an aqueous medium. nih.gov This green chemistry approach under microwave irradiation (150 W) is noted for its efficiency, simplicity, excellent yields, and short reaction times. nih.gov

While a specific microwave-assisted synthesis for this compound is not detailed in the reviewed literature, the principles are well-established. The synthesis would likely proceed by first obtaining the 5,7-dichloro-1H-indole-2,3-dione precursor, potentially via the Sandmeyer or a related cyclization method from a dichloroaniline derivative. researchgate.net Subsequently, the N-methylation of this dichlorinated isatin could be efficiently achieved using the established microwave-assisted N-alkylation protocols. ijoer.com The successful synthesis of related compounds like methyl 5,7-dichloro-2-methyl-1H-indole-3-carboxylate under microwave conditions further supports the feasibility of this approach for the target molecule. mdpi.com The efficiency and versatility of microwave-assisted methods make them highly suitable for the synthesis of a wide array of substituted indole-2,3-dione derivatives. researchgate.nettandfonline.com

Table of Compounds

| Compound Name | Structure |

|---|---|

| This compound | |

| Isatin (1H-indole-2,3-dione) | |

| N-methylisatin | |

| Potassium Carbonate | K2CO3 |

Spectroscopic and Crystallographic Characterization of 5,7 Dichloro 1 Methyl 1h Indole 2,3 Dione

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental to elucidating the structure of chemical compounds. For 5,7-dichloro-1-methyl-1H-indole-2,3-dione, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be required for full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Specific, experimentally verified ¹H NMR and ¹³C NMR data for this compound are not available in the surveyed literature. However, expected chemical shifts can be predicted based on the structure.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons and the N-methyl protons.

The two aromatic protons on the benzene (B151609) ring (at C-4 and C-6) would appear as doublets in the aromatic region (typically δ 7.0-8.0 ppm). Their exact chemical shifts would be influenced by the deshielding effect of the adjacent carbonyl group and the chlorine atoms.

The N-methyl group protons would appear as a singlet, typically in the range of δ 3.0-3.5 ppm.

¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule.

The two carbonyl carbons (C-2 and C-3) would be found significantly downfield (δ > 160 ppm).

The carbons attached to chlorine (C-5 and C-7) and the quaternary carbons of the indole (B1671886) ring would have characteristic shifts in the aromatic region.

The N-methyl carbon would appear upfield (typically δ 25-30 ppm).

Table 1: Predicted NMR Data for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| Ar-H (C4-H) | ~7.5-7.8 | d |

| Ar-H (C6-H) | ~7.2-7.5 | d |

| N-CH₃ | ~3.2 | s |

| ¹³C NMR | Predicted δ (ppm) | |

| C=O (C2) | >170 | |

| C=O (C3) | >160 | |

| Aromatic C | 110-150 |

Infrared (IR) Spectroscopy Analysis of Functional Groups

An experimental IR spectrum for this compound has not been identified in published research. The analysis of functional groups can be predicted based on characteristic absorption frequencies.

The molecule possesses several key functional groups that would give rise to distinct absorption bands in the IR spectrum:

C=O Stretching: The dione (B5365651) system features two carbonyl groups. These would produce strong, sharp absorption bands in the region of 1700-1770 cm⁻¹. The exact positions can be influenced by ring strain and electronic effects. The lactam carbonyl (at C-2) and the ketone carbonyl (at C-3) may have slightly different frequencies.

Aromatic C=C Stretching: The benzene ring would exhibit several absorption bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond in the lactam ring would be observed, typically in the 1200-1350 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine bonds would show strong absorptions in the fingerprint region, usually between 600-800 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ketone & Lactam) | 1700-1770 | Strong |

| Aromatic C=C | 1450-1600 | Medium-Weak |

| C-N | 1200-1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While no published mass spectrum for this compound is available, the molecular weight and expected fragmentation pattern can be determined.

The molecular formula is C₉H₅Cl₂NO₂. The exact mass would be calculated based on the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl). The molecular ion peak (M⁺) in a mass spectrum would show a characteristic isotopic pattern due to the presence of two chlorine atoms. The ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks would be approximately 9:6:1.

Predicted Fragmentation: Under electron impact ionization, the molecule would likely fragment through characteristic pathways for isatin (B1672199) derivatives.

Loss of a carbon monoxide (CO) molecule is a common fragmentation pathway for isatins, leading to a significant [M-28]⁺ peak.

Subsequent loss of another CO molecule could also occur.

Cleavage involving the N-methyl group or the chlorine atoms might also be observed.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₅Cl₂NO₂ |

| Molecular Weight | 230.05 g/mol |

| Exact Mass (³⁵Cl) | 228.97 g/mol |

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been deposited in crystallographic databases or published in the scientific literature. Therefore, a definitive analysis of its solid-state structure, crystal packing, and intermolecular interactions is not possible.

However, the crystal structure of the parent compound, 5,7-dichloro-1H-indole-2,3-dione , has been determined. researchgate.net This structure provides insights into the likely molecular conformation of the N-methylated derivative.

Crystal Packing and Molecular Conformation Analysis

Based on the structure of the parent compound, the this compound molecule is expected to be nearly planar. researchgate.net The indole ring system forms a rigid plane, and the attached chlorine atoms and methyl group would lie close to this plane.

The crystal packing would be dictated by van der Waals forces and potential weak C-H···O interactions. The introduction of the N-methyl group would prevent the hydrogen bonding network seen in the parent compound, likely leading to a different packing arrangement.

Intermolecular Interactions: Hydrogen Bonding Networks

Unlike its parent compound, 5,7-dichloro-1H-indole-2,3-dione lacks a hydrogen bond donor on the indole nitrogen. The N-H proton is replaced by a methyl group. Consequently, the prominent N-H···O hydrogen bond dimers that characterize the crystal structure of 5,7-dichloro-1H-indole-2,3-dione cannot be formed. researchgate.net

The primary intermolecular interactions in the solid state would therefore be limited to weaker forces, such as dipole-dipole interactions from the polar carbonyl groups and van der Waals forces. Weak C-H···O or C-H···Cl interactions might also play a role in stabilizing the crystal lattice, but these would be significantly weaker than the hydrogen bonds they replace.

Pi-Stacking Interactions in the Crystal Lattice

Detailed information regarding the pi-stacking interactions, including centroid-centroid distances and interplanar distances within the crystal lattice of this compound, is not available in published crystallographic data.

Analysis of Molecular Planarity and Deviations

A quantitative analysis of the molecular planarity and specific atomic deviations from the mean plane for this compound cannot be compiled as the crystal structure has not been publicly reported.

Computational and Theoretical Chemistry Studies on 5,7 Dichloro 1 Methyl 1h Indole 2,3 Dione

Density Functional Theory (DFT) Calculations for Electronic Structureniscpr.res.inmdpi.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed to calculate molecular properties like energies, electron densities, and orbital distributions. For 5,7-dichloro-1-methyl-1H-indole-2,3-dione, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G), can elucidate its fundamental electronic characteristics. These calculations form the basis for more detailed analyses, including Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) studies.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis reveals the distribution of electron density and identifies the most probable sites for electrophilic and nucleophilic attacks.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.152 |

| ELUMO | -2.845 |

| Energy Gap (ΔE) | 4.307 |

Natural Bond Orbital (NBO) analysis is a theoretical method that interprets the molecular wavefunction in terms of localized chemical bonds and lone pairs, providing a picture that aligns with classical Lewis structures. wikipedia.orgfaccts.de This analysis investigates intramolecular interactions, such as hyperconjugation, which result from orbital overlaps between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their significance. rsc.org

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N1 | π* (C2-C3) | 35.8 |

| LP (2) O1 | π* (C2-N1) | 22.5 |

| LP (2) O2 | π* (C3-C4) | 20.1 |

| π (C5-C6) | π* (C4-C9) | 18.7 |

Vibrational frequency calculations are performed using DFT to predict the infrared (IR) spectrum of a molecule. These theoretical calculations help in the assignment of vibrational modes observed in experimental FT-IR spectra. By comparing the calculated frequencies with experimental data, the molecular structure can be confirmed, and a deeper understanding of the bonding characteristics can be achieved. Typically, calculated frequencies are scaled by an appropriate factor to correct for anharmonicity and other systematic errors inherent in the computational method.

Key vibrational modes for this compound include the stretching of the C=O groups (ketone and amide), C-N stretching, and C-Cl stretching. The correlation between the theoretical and experimental spectra serves as a validation of the optimized molecular geometry.

| Functional Group | Vibrational Mode | Calculated Frequency (Scaled) | Typical Experimental Range |

|---|---|---|---|

| C=O (Ketone) | Stretching | 1755 | 1750-1770 |

| C=O (Amide) | Stretching | 1730 | 1725-1745 |

| C-N | Stretching | 1350 | 1340-1360 |

| C-Cl | Stretching | 795 | 780-810 |

Molecular Docking Investigationsyoutube.comresearchgate.netscienceopen.comresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. rsc.orgnih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a specific biological target.

Once a ligand is docked into the active site of a protein, the specific interactions that stabilize the complex are analyzed. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the oxygen atoms of the dione (B5365651) group are potential hydrogen bond acceptors, while the aromatic rings can participate in hydrophobic and π-stacking interactions with the amino acid residues of the protein's binding site.

For example, in a hypothetical docking with a protein kinase, the compound might form hydrogen bonds with backbone atoms in the hinge region of the kinase, a common binding pattern for kinase inhibitors. The dichloro-substituted phenyl ring can fit into a hydrophobic pocket, enhancing binding affinity.

Molecular docking algorithms calculate a scoring function to estimate the binding affinity, often expressed in kcal/mol. A lower (more negative) binding energy indicates a more stable ligand-protein complex and thus a higher predicted affinity. nih.gov These studies can screen potential biological targets for a compound and identify the key amino acid residues involved in the binding. This information is crucial for understanding the compound's potential mechanism of action and for guiding the design of more potent derivatives.

| Parameter | Value/Description |

|---|---|

| Protein Target | Protein Kinase (e.g., AKT1) |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Amino Acid Residues | Hydrogen Bond: GLU228, LYS158 |

| Hydrophobic: LEU160, VAL165, ALA177 | |

| π-Stacking: PHE293 |

Molecular Dynamics Simulations

Molecular dynamics simulations are computational methods used to study the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of a compound like this compound, an MD study would typically involve creating a computational model of the molecule and simulating its behavior in a solvent, such as water, to mimic biological conditions. mdpi.comnih.gov

Such simulations rely on force fields, which are sets of parameters that define the potential energy of the molecular system. mdpi.com Commonly used force fields for small molecules include OPLS (Optimized Potentials for Liquid Simulations) and AMBER (Assisted Model Building with Energy Refinement). mdpi.com The simulation would track the trajectory of each atom over time, providing insights into the molecule's flexibility and how it might interact with other molecules, such as biological targets. nih.gov

Conformational Analysis and Stability in Solution

A key application of molecular dynamics simulations is conformational analysis, which involves studying the different spatial arrangements (conformations) that a molecule can adopt. For this compound, a simulation would reveal the most stable conformations in a given solvent. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Hypothetical Data on Conformational States:

Since no experimental or simulation data is available, the following table is a hypothetical representation of what a conformational analysis study might yield. It illustrates the type of data that would be generated from a molecular dynamics simulation.

| Conformer | Dihedral Angle (C2-N1-C8-C7a) (degrees) | Potential Energy (kcal/mol) | Population (%) |

| A | 0 ± 10 | 0.0 | 65 |

| B | 180 ± 10 | 1.5 | 30 |

| C | 90 ± 10 | 3.0 | 5 |

This data is purely illustrative and not based on actual research findings.

Dynamic Behavior of the Compound and its Interactions

Molecular dynamics simulations can also elucidate the dynamic behavior of a compound and its interactions with its surroundings. This includes the formation and breaking of non-covalent interactions, such as hydrogen bonds and van der Waals forces, with solvent molecules.

For this compound, simulations would show how the chlorine atoms and the carbonyl groups interact with water molecules. The methyl group would introduce a hydrophobic character to that region of the molecule, influencing its solubility and interaction with nonpolar environments. Understanding these dynamic interactions is fundamental for predicting a compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME). nih.gov

In the absence of specific studies on this compound, the scientific community lacks the detailed atomic-level insights that modern computational chemistry can provide. Future research employing molecular dynamics simulations would be invaluable in characterizing the conformational landscape and interaction patterns of this compound, which could, in turn, inform its potential applications in medicinal chemistry and materials science.

Reactivity and Mechanistic Studies of 5,7 Dichloro 1 Methyl 1h Indole 2,3 Dione

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

The indole-2,3-dione (isatin) core is inherently electron-deficient due to the strong electron-withdrawing effects of the C2 and C3 carbonyl groups. This deactivation is further intensified in 5,7-dichloro-1-methyl-1H-indole-2,3-dione by the inductive effect of the two chlorine atoms on the benzene (B151609) ring. Consequently, electrophilic aromatic substitution (EAS) reactions on this scaffold are significantly hindered and require forcing conditions. researchgate.netnih.gov

Table 1: Factors Influencing Electrophilic Aromatic Substitution on this compound

| Factor | Influence on Reactivity | Rationale |

| C2 and C3 Carbonyls | Strong Deactivation | Powerful electron-withdrawing groups, reducing the nucleophilicity of the aromatic ring. |

| C5 and C7 Chlorine Atoms | Strong Deactivation | Inductively withdrawing, further decreasing electron density on the ring. |

| N1-Methyl Group | Weak Activation | A weak electron-donating group, but its effect is insufficient to overcome the strong deactivation by other substituents. |

Nucleophilic Additions to the Carbonyl Centers

In stark contrast to its inertness towards electrophiles, the isatin (B1672199) core is highly susceptible to nucleophilic attack, particularly at the C3 carbonyl position. nih.govbeilstein-journals.org The C3 ketone is significantly more electrophilic than the C2 amide carbonyl due to resonance stabilization of the latter by the nitrogen lone pair. In this compound, the electron-withdrawing chlorine atoms further enhance the electrophilicity of the C3 position, making it exceptionally reactive towards a wide array of nucleophiles. researchgate.net

Common nucleophilic addition reactions include:

Aldol-type reactions: Condensation with active methylene (B1212753) compounds, such as ketones and malonates, to yield 3-substituted-3-hydroxyoxindoles. nih.gov

Grignard and Organolithium Reagents: Addition of organometallic reagents to form 3-substituted-3-hydroxyoxindoles.

Wittig-type reactions: Reaction with phosphorus ylides to generate 3-methyleneoxindoles.

Addition of N-nucleophiles: Reactions with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively, at the C3 position.

These addition products are often stable intermediates that can be used for the construction of more complex molecular architectures, particularly spirooxindoles, which are of significant interest in medicinal chemistry. beilstein-journals.orgresearchgate.net

Cycloaddition Reactions and Heterocycle Annulation

The reactive C3-carbonyl and the adjacent N1-C2 bond of this compound provide a versatile platform for cycloaddition and heterocycle annulation reactions. These transformations are pivotal for the synthesis of complex, fused, and spirocyclic heterocyclic systems. nih.govrsc.org

A prominent reaction is the [3+2] cycloaddition involving isatin-derived 1,3-dipoles. For instance, the reaction of N-methylisatin derivatives with amino acids can generate azomethine ylides in situ. These ylides readily undergo 1,3-dipolar cycloaddition with various dipolarophiles (e.g., maleimides, acetylenes) to afford complex spiro-pyrrolidinyl oxindoles. nih.govnih.gov The electron-deficient nature of the 5,7-dichloro-substituted ring can influence the stability and reactivity of the intermediate dipole.

Furthermore, isatins can react with nitrones in the presence of an alkene or alkyne, leading to the formation of isoxazolidine (B1194047) or isoxazoline (B3343090) rings fused to the oxindole (B195798) core. organicreactions.orgwikipedia.org The C=O bond at the C3 position can act as a dipolarophile, reacting with various 1,3-dipoles to form five-membered heterocyclic rings spiro-fused at the C3 position.

Ring-Opening and Ring Expansion Reactions of the Indole-2,3-dione Core

The strained five-membered lactam ring of the isatin core is susceptible to both ring-opening and ring-expansion reactions under specific conditions, providing pathways to different heterocyclic scaffolds. acs.orgrsc.org

Ring-Opening Reactions: The amide bond (N1-C2) can be cleaved by hydrolysis under basic conditions (e.g., with sodium hydroxide) to yield a salt of a 2-aminophenylglyoxylic acid derivative (an isatinic acid). This reaction is a classic transformation of isatins and demonstrates the reactivity of the lactam functionality. nih.gov The reaction of substituted isatins with dinucleophiles like o-phenylenediamine (B120857) can lead to either indole-fused quinoxalines or, through a ring-opening rearrangement, quinoxalinone derivatives. The presence of electron-withdrawing groups, such as the chloro-substituents in the target molecule, has been shown to favor the ring-opening pathway. tandfonline.com

Ring Expansion Reactions: Isatins are valuable precursors for the synthesis of larger heterocyclic rings, most notably quinolines. A common strategy involves the reaction of isatins with α-diazocarbonyl compounds. researchgate.net For example, reaction with trimethylsilyldiazomethane, often catalyzed by a Lewis acid like scandium triflate, can lead to the insertion of a methylene group, expanding the five-membered ring to a six-membered quinolin-2-one skeleton. chemistryviews.org Similarly, reactions with α-aryldiazomethanes provide a direct route to 3-hydroxy-4-arylquinolin-2(1H)-ones. organic-chemistry.org The substituents on the isatin ring play a crucial role in directing the regioselectivity and efficiency of these expansion reactions. nih.gov

Reductive and Oxidative Transformations

Reductive Transformations: Selective reduction of the C3-keto group is a common transformation.

Reduction to 3-hydroxy-2-oxindoles: Using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), the C3-carbonyl can be selectively reduced to a hydroxyl group, yielding 5,7-dichloro-3-hydroxy-1-methylindolin-2-one.

Reduction to Oxindoles: More vigorous reduction conditions, such as Wolff-Kishner or Clemmensen reduction, can reduce the C3-carbonyl to a methylene group, affording the corresponding 5,7-dichloro-1-methyloxindole.

Catalytic Hydrogenation: This method can be employed to reduce the C3-carbonyl. However, with halogenated substrates like this compound, catalytic hydrogenation (e.g., using Pd/C) carries a significant risk of competitive hydrodechlorination, where the chlorine atoms are reductively removed from the aromatic ring. google.comlibretexts.org Careful selection of catalyst and reaction conditions is necessary to achieve selective reduction of the carbonyl group without affecting the halogen substituents.

Oxidative Transformations: The isatin ring can be oxidatively cleaved. A well-known reaction is the oxidation of isatin with reagents like chromic acid or hydrogen peroxide (often with an organoselenium catalyst) to yield the corresponding isatoic anhydride (B1165640) (N-methyl-4,6-dichloroisatoic anhydride). nih.gov This transformation involves the cleavage of the C2-C3 bond and provides a route to substituted anthranilic acid derivatives.

Suzuki-Miyaura Cross-Coupling Reactions at Halogenated Positions

The presence of chlorine atoms at the C5 and C7 positions opens up the possibility of utilizing modern palladium-catalyzed cross-coupling reactions to further functionalize the molecule. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful tool for forming carbon-carbon bonds. yonedalabs.comlibretexts.org

While aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki-Miyaura coupling, significant advances in catalyst design have made these transformations feasible and efficient. nih.govnih.gov The coupling of this compound with various aryl or heteroaryl boronic acids would require a robust palladium catalyst system, typically employing sterically hindered and electron-rich phosphine (B1218219) ligands (e.g., biarylphosphines) and a suitable base. orgsyn.orgorganic-chemistry.org

This strategy allows for the stepwise or simultaneous replacement of the chlorine atoms with aryl, heteroaryl, or alkyl groups, providing a modular approach to a diverse library of substituted N-methylisatin derivatives. The relative reactivity of the C5-Cl versus the C7-Cl bond could potentially be exploited for selective mono-arylation under carefully controlled conditions.

Table 2: Potential Suzuki-Miyaura Coupling of this compound

| Reactant | Coupling Partner | Catalyst System (Example) | Potential Product |

| This compound | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 5,7-diphenyl-1-methyl-1H-indole-2,3-dione |

| This compound | Pyridine-3-boronic acid | Pd₂(dba)₃, XPhos, Cs₂CO₃ | 5,7-di(pyridin-3-yl)-1-methyl-1H-indole-2,3-dione |

Molecular Mechanisms and Interactions of 5,7 Dichloro 1 Methyl 1h Indole 2,3 Dione in Biological Systems Excluding Clinical/dosage

Modulation of Ion Channels (e.g., KCa3.1)

There is no direct evidence to date showing the modulation of the KCa3.1 ion channel by 5,7-dichloro-1-methyl-1H-indole-2,3-dione. However, a structurally similar compound, 6,7-dichloro-1H-indole-2,3-dione-3-oxime (NS309) , is a well-characterized positive allosteric modulator of KCa3.1 channels. nih.gov Given the shared dichloro-indole-2,3-dione scaffold, the mechanisms of NS309 provide a valuable model for the potential interactions of this compound.

NS309 acts as a positive allosteric gating modulator, meaning it enhances the channel's sensitivity to its endogenous activator, calcium (Ca²⁺), rather than directly opening the channel itself. nih.gov This modulation has a profound effect on the calcium-dependent gating of the KCa3.1 channel. In experimental settings, NS309 has been shown to significantly decrease the concentration of Ca²⁺ required to achieve half-maximal channel activation (EC₅₀). For instance, in inside-out patch-clamp experiments, 10 μM of NS309 shifted the calcium EC₅₀ from 430 nM to 31 nM. nih.gov

Furthermore, NS309 is considered a "superagonist" because it can elicit a greater maximal response than even saturating concentrations of intracellular calcium. nih.gov This suggests that NS309 does not just increase the affinity for calcium but also enhances the efficacy of channel opening once calcium is bound. The proposed mechanism involves NS309 stabilizing the open conformation of the channel, thereby increasing the probability of the channel being in an open state.

The binding site of NS309 on the KCa3.1 channel has been elucidated through a combination of molecular modeling and site-directed mutagenesis. nih.gov Initial hypotheses about the binding site were revised following the publication of the full-length cryo-electron microscopy structure of KCa3.1. nih.gov

Current models indicate that NS309 binds at the interface between the S4-S5 linker of one KCa3.1 subunit and the N-lobe of the associated calmodulin (CaM), which is a calcium-binding protein essential for channel gating. nih.gov Molecular dynamics simulations have revealed that upon binding, NS309 displaces several water molecules from this interface pocket. It forms stable contacts with specific amino acid residues, including S181 and L185 in the S4-S5 linker of KCa3.1 and E54 in calmodulin. This interaction is thought to act as a stabilizing force within the gating interface, promoting a sustained widening of the inner gate of the channel at the V282 residue in the S6 segment, thus increasing the channel's open probability.

Mutagenesis studies have supported this model. When key hydrophobic residues in the channel's inner gate, such as V282 and A279, were substituted with more polar amino acids, the channels became constitutively open and could no longer be potentiated by NS309. This finding reinforces the idea that NS309 exerts its agonistic effects by influencing the dynamics of this inner hydrophobic gate.

Enzyme Inhibition Profiles (e.g., Kinases, Urease, α-Glucosidase, Lipoxygenase)

Kinases: The indole (B1671886) nucleus is a common feature in many kinase inhibitors. acs.org Isatin (B1672199) derivatives have been shown to inhibit various protein kinases, often by competing with ATP for binding to the active site. The specific substitutions on the isatin ring are crucial for determining the potency and selectivity of inhibition. For example, certain substituted indolo[2,3-c]quinolin-6-ones have been developed as highly selective inhibitors of Haspin kinase, with IC₅₀ values in the nanomolar range. mdpi.com

Urease: Urease is a nickel-containing metalloenzyme, and its inhibition is a target for the treatment of infections by ureolytic bacteria. nih.gov Isatin derivatives can interact with the active site of urease. Molecular docking studies of various inhibitors suggest that functional groups with electronegative atoms (like the oxygen atoms in the dione (B5365651) moiety of isatin) can chelate the nickel ions in the active site, thereby inhibiting enzyme activity. nih.gov

α-Glucosidase: Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion. nih.gov Numerous isatin-based compounds have been synthesized and evaluated as α-glucosidase inhibitors. For instance, a series of novel (Z)-3,5-dichloro-N'-(5-chloro-2-oxoindolin-3-ylidene)-2-hydroxybenzenesulfonohydrazide derivatives showed potent α-glucosidase inhibitory activity, with some analogues having IC₅₀ values in the sub-micromolar range, significantly more potent than the standard drug acarbose. nih.gov

Lipoxygenase (LOX): 5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. researchgate.net The inhibition of 5-LOX is a target for anti-inflammatory drugs. While direct data on this compound is scarce, various indole-containing compounds have been investigated as lipoxygenase inhibitors.

The inhibitory potency and selectivity of isatin derivatives are highly dependent on the nature and position of substituents on the indole ring.

Hydrophobicity and Substitution Patterns: For many enzymes, the potency of isatin inhibitors is correlated with their hydrophobicity and the specific placement of substituents. For instance, in the case of carboxylesterase inhibition by isatins, compounds with higher calculated logP values (greater hydrophobicity) generally exhibit lower Kᵢ values (higher potency). nih.gov The presence of electron-withdrawing groups, such as chlorine atoms, can significantly influence the electronic properties of the isatin ring and its ability to interact with enzyme active sites. The dichloro substitution at positions 5 and 7 in this compound would be expected to enhance its interaction with certain biological targets.

Selectivity: Achieving selectivity for a specific enzyme over others is a major challenge in drug design. The diverse inhibitory profile of the isatin core means that derivatives can be promiscuous inhibitors. However, by strategically modifying the substituents, selectivity can be achieved. For example, specific substitutions on the indole ring have led to the development of isatin-based inhibitors that are highly selective for certain kinases like Haspin or DYRK1A. mdpi.com The N-methylation at position 1 in this compound eliminates a hydrogen bond donor site, which could influence its binding profile and selectivity compared to N-unsubstituted isatins.

The following table summarizes the inhibitory activities of some representative indole-2,3-dione derivatives against various enzymes, illustrating the potential of this chemical class.

| Derivative Class | Target Enzyme | IC₅₀ / Kᵢ | Reference |

| (Z)-3,5-dichloro-N'-(5-chloro-2-oxoindolin-3-ylidene)-2-hydroxybenzenesulfonohydrazide | α-Glucosidase | 0.90 ± 0.10 µM | nih.gov |

| Substituted indolo[2,3-c]quinolone-6-ones | Haspin Kinase | 1 - 2 nM | mdpi.com |

| Isatins with high clogP | Carboxylesterases | Kᵢ in nM range | nih.gov |

| 5-[(4-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole | Aromatase (CYP19) | 15.3 nM | aatbio.com |

| 5,7-dihydro-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-6H-pyrrolo[3,2-f]-1,2-benzisoxazol-6-one | Acetylcholinesterase | 0.33 ± 0.09 nM | cytoskeleton.com |

Interaction with Cellular Pathways (e.g., Tubulin Targeting, STAT3 Signaling)

While there are no specific studies on the interaction of this compound with tubulin or STAT3 signaling, the broader class of indole derivatives has been shown to modulate these critical cellular pathways.

Tubulin Targeting: Microtubules, polymers of α- and β-tubulin, are essential for cell division, and their disruption is a key mechanism of many anticancer drugs. The indole scaffold is present in several known tubulin inhibitors. nih.gov Certain 2-phenylindole (B188600) derivatives, for example, are potent inhibitors of tubulin polymerization and bind to the colchicine (B1669291) site on β-tubulin. nih.gov These compounds can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis. The specific substitutions on the indole ring are critical for this activity. For instance, halogen substitutions at various positions of the indole can fit into hydrophobic pockets in the colchicine binding site, enhancing the inhibitory activity. nih.gov

STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. Constitutive activation of the STAT3 signaling pathway is implicated in many cancers, making it an attractive therapeutic target. aatbio.com While direct inhibition of STAT3 is challenging, several small molecules, including natural products with indole-like structures, have been shown to inhibit the STAT3 pathway. These inhibitors can act through various mechanisms, such as targeting upstream regulators of STAT3, directly binding to the STAT3 protein to inhibit its phosphorylation or dimerization, or preventing its translocation to the nucleus.

Molecular Basis of Antiproliferative Effects in Cell-Based Assays

The antiproliferative activity of isatin derivatives, including this compound, is a subject of extensive research. Studies on various human cancer cell lines have demonstrated the potential of these compounds to inhibit cell growth. For instance, certain 5-chloro-indole-2-carboxylate derivatives have shown potent antiproliferative activity against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and epithelial (A-549) cancer cell lines. One derivative, in particular, exhibited greater efficacy against the MCF-7 cell line than the reference drug erlotinib.

The molecular mechanisms underlying these antiproliferative effects are multifaceted. Isatin and its analogues are known to interfere with key signaling pathways involved in cell proliferation and survival. For example, they can modulate the activity of crucial kinases like extracellular signal-regulated kinases (Erk), which are pivotal in cell growth regulation. Some isatin derivatives have also been found to inhibit proto-oncogenes such as c-myb.

Furthermore, the structural features of these compounds play a significant role in their bioactivity. The presence and position of substituents on the isatin core can dramatically influence their antiproliferative potency.

Table 1: Antiproliferative Activity of Selected Isatin Derivatives

| Compound | Cancer Cell Line | IC50 (nM) | Reference Drug | Reference Drug IC50 (nM) |

|---|---|---|---|---|

| 3b | MCF-7 (Breast) | 32 | Erlotinib | 40 |

| 3a | MCF-7 (Breast) | <50 | Erlotinib | 40 |

| 3e | LOX-IMVI (Melanoma) | 960 | Staurosporine | 7100 |

| 3b | LOX-IMVI (Melanoma) | 1120 | Staurosporine | 7100 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Indirubin (B1684374) Analogues and Cell Cycle Modulation

Indirubin, an isomer of indigo (B80030), can be formed from the dimerization of isatin and its derivatives are potent inhibitors of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the eukaryotic cell cycle, and their inhibition can lead to cell cycle arrest, thereby preventing cell proliferation.

Indirubin and its analogues exhibit strong affinity for CDKs, with IC50 values often in the nanomolar range. This potent inhibition of CDKs is a key mechanism behind the antiproliferative effects of these compounds. By directly inhibiting CDKs, indirubins can halt the progression of the cell cycle.

Furthermore, some indirubin derivatives have been shown to inhibit other pharmacologically important kinases, such as glycogen (B147801) synthase kinase-3β (GSK-3β). GSK-3β is involved in various physiological processes, including the regulation of cyclin D1 levels, which is a key protein in cell cycle progression. The inhibition of both CDKs and GSK-3β by indirubin analogues highlights their potential as multi-target agents for controlling cell proliferation.

Table 2: Kinase Inhibition by Indirubin Analogues

| Kinase | Inhibitor | IC50 Range |

|---|---|---|

| Cyclin-dependent kinases (CDKs) | Indirubins | 50–100 nM |

| Glycogen synthase kinase-3β (GSK-3β) | Indirubins | 5–50 nM |

| CDK-1 and -5 | Substituted indirubins | 0.4–1.2 µM |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Isatin derivatives have demonstrated notable antioxidant properties and the ability to scavenge free radicals. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. Isatin-based compounds can act as free radical scavengers, potentially mitigating this oxidative damage.

The antioxidant activity of these derivatives is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. Studies have shown that the structure of the isatin derivative, including the nature and position of substituents, significantly influences its free radical scavenging efficacy. For example, a series of novel isatin-based derivatives were synthesized and evaluated for their antioxidant potential, with one compound demonstrating remarkable efficacy in the DPPH assay, comparable to the standard antioxidant ascorbic acid.

The mechanism of action is believed to involve the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it. The chemical structure of the isatin core, with its electron-rich aromatic system, is conducive to this activity.

Antimicrobial Activity Mechanisms (e.g., against bacteria, fungi, viruses)

Isatin and its derivatives have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses. The versatility of the isatin scaffold allows for chemical modifications that can enhance its antimicrobial potency and spectrum.

The antimicrobial mechanisms of isatin derivatives are diverse. They can interfere with essential cellular processes in microorganisms. For instance, some derivatives have been shown to inhibit microbial growth by targeting specific enzymes or disrupting cell membrane integrity. The incorporation of isatin into hybrid molecules with other known antimicrobial pharmacophores, such as azoles and quinolones, has also been a successful strategy to develop potent and broad-spectrum antimicrobial agents.

Broad-Spectrum vs. Specific Target Interactions

The antimicrobial activity of isatin derivatives can range from broad-spectrum to specific, depending on the chemical structure of the compound. Some derivatives exhibit activity against a wide range of both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For example, certain synthesized isatin derivatives displayed moderate to significant antibacterial activity against multiple bacterial strains, including E. coli, P. aeruginosa, S. typhi, S. flexneri, B. subtilis, and S. aureus.

In contrast, other derivatives may exhibit more specific interactions, targeting particular microbial species or enzymes. The structural modifications on the isatin ring system, such as the introduction of different substituents, play a crucial role in determining the spectrum of activity. This allows for the rational design of isatin-based compounds with tailored antimicrobial profiles.

Role of Schiff Bases and Mannich Bases of Isatin Derivatives

The synthesis of Schiff bases and Mannich bases from isatin is a common and effective strategy to enhance its antimicrobial properties. Schiff bases, formed by the condensation of the isatin's ketone group with a primary amine, and Mannich bases, resulting from the aminoalkylation of the isatin nitrogen, often exhibit superior antimicrobial activity compared to the parent isatin molecule.

These modifications can increase the lipophilicity of the compound, facilitating its transport across microbial cell membranes. Furthermore, the imine group in Schiff bases and the aminoalkyl chain in Mannich bases can introduce additional sites for interaction with microbial targets. Numerous studies have reported the synthesis of isatin-based Schiff and Mannich bases with significant activity against a variety of bacterial and fungal pathogens. For example, certain Mannich bases of 5-substituted isatins have shown favorable antifungal activity.

Future Perspectives and Emerging Research Avenues for 5,7 Dichloro 1 Methyl 1h Indole 2,3 Dione

Development of Novel Synthetic Methodologies with Improved Efficiency and Sustainability

The synthesis of isatin (B1672199) and its derivatives has traditionally relied on methods like the Sandmeyer, Stolle, and Gassman syntheses. nih.govbiomedres.us However, modern organic synthesis is increasingly focused on developing more efficient and environmentally benign methodologies. Future efforts in synthesizing 5,7-dichloro-1-methyl-1H-indole-2,3-dione and its analogs will likely concentrate on green chemistry principles. researchgate.net

Key areas of development include:

Catalytic Systems: The use of novel catalysts, including metal-free systems, to improve reaction yields and reduce waste. researchgate.net For instance, methods involving the activation of C-H bonds are being explored for the cyclization of 2-amino acetophenones to form N-alkylated isatins. dergipark.org.tr

Green Solvents: Shifting from traditional organic solvents to more sustainable alternatives like water or aqueous media is a significant trend in isatin synthesis. researchgate.net

One-Pot Reactions: Designing multi-component reactions where several synthetic steps are combined into a single operation can significantly enhance efficiency by reducing the need for intermediate purification steps, saving time and resources. biomedres.us

Oxidation Methods: Environmentally friendly oxidation methods for indole (B1671886) derivatives, potentially using O2 as the oxidant in the presence of a photosensitizer, represent a sustainable alternative to traditional reagents. nih.gov

These advancements aim to make the synthesis of complex isatin derivatives more practical and scalable for further research and potential applications.

| Synthetic Approach | Description | Potential Advantages |

| Sandmeyer Synthesis | A traditional method involving the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by cyclization in strong acid. biomedres.us | Well-established for simple analogs. |

| Stolle Synthesis | Involves the reaction of anilines with oxalyl chloride, followed by cyclization using a Lewis acid. biomedres.usdergipark.org.tr | Effective for various substituted isatins. |

| Gassman Synthesis | A one-pot reaction that produces 3-thioalkoxyindoles from anilines, which are then desulfurized. luc.edu | Good generality. |

| Modern Catalytic Methods | Employing novel catalysts (e.g., I2-DMSO) for metal-free synthesis via C-H bond activation and internal cyclization. dergipark.org.tr | Higher efficiency, reduced metal waste. |

| Green Chemistry Approaches | Utilizing aqueous media and environmentally friendly reagents to reduce the environmental impact of the synthesis. researchgate.net | Increased sustainability and safety. |

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry plays a pivotal role in modern drug discovery by providing insights into molecular interactions that are difficult to observe experimentally. For this compound, advanced computational approaches are crucial for understanding its mechanism of action and for the rational design of more potent and selective analogs.

Molecular Docking: This technique is widely used to predict the binding orientation of small molecules within the active site of a protein target. iiarjournals.org Molecular docking studies on isatin derivatives have helped to elucidate their binding modes with various enzymes, such as cyclin-dependent kinase 2 (CDK2), and to understand structure-activity relationships. nih.goviiarjournals.org

Density Functional Theory (DFT) Studies: DFT calculations can be employed to understand the electronic properties and reactivity of the molecule. These studies can support findings from molecular docking and help explain the observed biological activities.

In Silico ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. This helps in identifying molecules with favorable pharmacokinetic profiles early in the drug discovery process.

These computational methods allow for a detailed examination of how the dichloro- and methyl-substituents influence the molecule's interaction with biological targets, guiding the synthesis of new derivatives with improved properties. researchgate.net

Exploration of Novel Molecular Targets and Biological Pathways

The isatin scaffold is known to interact with a wide range of biological targets, leading to diverse pharmacological effects, including anticancer, antimicrobial, and antiviral activities. nih.govrjppd.org The unique substitution pattern of this compound makes it a promising candidate for exploring both established and novel molecular targets.

Kinase Inhibition: Isatin derivatives are known to inhibit various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. scielo.br Targets include Cyclin-Dependent Kinases (CDKs), Glycogen (B147801) Synthase Kinase-3β (GSK-3β), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). iiarjournals.orgresearchgate.net Future research will likely screen this compound against a broad panel of kinases to identify novel inhibitory activities.

Antimicrobial Targets: The isatin nucleus is a key component in compounds designed to inhibit bacterial enzymes like peptidoglycan glycosyltransferase (PGT), which is essential for cell wall synthesis. nih.gov This presents an opportunity to develop new antibacterial agents that could overcome existing resistance mechanisms. nih.gov

Antiviral Mechanisms: Various isatin derivatives have shown promise as antiviral agents against a range of viruses, including H1N1 and HSV-1. mdpi.com Research into this compound could uncover novel antiviral activities and mechanisms of action.

| Target Class | Specific Examples | Therapeutic Area |

| Protein Kinases | CDK2, GSK-3β, VEGFR-2, Haspin Kinase | Cancer, Neurological Disorders iiarjournals.orgscielo.brnih.gov |

| Bacterial Enzymes | Peptidoglycan Glycosyltransferase (PGT) | Infectious Diseases nih.govnih.gov |

| Viral Proteins | Various viral enzymes and structural proteins | Infectious Diseases mdpi.com |

| Other Enzymes | Carbonic Anhydrase, Histone Deacetylase | Cancer, Other Diseases researchgate.net |

Integration with High-Throughput Screening for Structure-Based Research

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with activity against a specific biological target. The integration of HTS with structure-based design is a powerful strategy in modern drug discovery. nih.gov

The research process often involves:

Virtual Screening: Initially, large compound libraries are computationally screened against the three-dimensional structure of a target protein to identify potential hits. nih.gov The this compound scaffold can be used as a query structure to find similar compounds or be included in these libraries.

High-Throughput Biological Screening: Promising candidates from virtual screening are then tested in vitro using HTS assays to confirm their biological activity.

Structure-Based Optimization: The structures of active compounds (hits) bound to their target protein are determined, often using X-ray crystallography. This structural information then guides the chemical modification of the hit compound to improve its potency and selectivity, a process known as structure-based drug design.

This integrated approach accelerates the discovery of novel inhibitors by efficiently identifying and optimizing promising lead compounds based on the this compound scaffold.

Design of Multi-Targeting Ligands Based on the this compound Scaffold

Complex, multifactorial diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. mdpi.com The traditional "one molecule, one target" approach may be insufficient for treating such diseases. The multi-target-directed ligand (MTDL) strategy aims to design single chemical entities that can modulate multiple targets simultaneously, potentially leading to synergistic therapeutic effects and overcoming drug resistance. mdpi.comnih.gov

The isatin scaffold is an ideal starting point for the development of MTDLs due to its synthetic versatility and its ability to interact with numerous biological targets. nih.govrsc.org The this compound core can be chemically modified by incorporating other pharmacophoric moieties. This molecular hybridization approach can generate novel compounds capable of, for example, simultaneously inhibiting a protein kinase and another enzyme involved in a different pathological pathway. rsc.org This strategy holds significant promise for developing innovative treatments for complex diseases. nih.gov

Q & A

Q. What are the recommended synthetic routes for 5,7-dichloro-1-methyl-1H-indole-2,3-dione?